2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one
Description
This compound features a 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene core, a nitrogen-rich bicyclic system fused with a cyclopropane ring. The cyclopentyl group and ethanone substituent at the 11-position contribute to its unique stereoelectronic properties.
Properties
IUPAC Name |
2-cyclopentyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(10-12-4-1-2-5-12)18-8-9-19-15(11-18)13-6-3-7-14(13)17-19/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPIJRCSIZPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl group and the construction of the pyrazolo-pyrazine ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to analogs.
Structural and Electronic Differences
- Core Modifications :
- Substituent Effects :
Conformational Dynamics
The puckering of the triazatricyclo ring system influences binding modes. Cremer-Pople puckering coordinates () quantify nonplanar distortions, which are critical for docking into enzyme active sites. For example:
- The cyclopentyl group may induce a specific puckering amplitude (e.g., $ q \approx 0.5 \, \text{Å} $) that stabilizes hydrophobic pockets.
- In contrast, the benzothiazole analog’s planar aromatic system may flatten the ring, reducing conformational flexibility .
Biological Activity
Overview of the Compound
Chemical Structure : The compound 2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one is characterized by a complex tricyclic structure containing nitrogen atoms in its framework. The cyclopentyl group and the triazatricyclo structure suggest potential interactions with biological targets.
The biological activity of compounds with similar structures often involves interactions with various biological pathways. These can include:
- Receptor Binding : Many tricyclic compounds act as ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors), potentially influencing mood and cognition.
- Enzyme Inhibition : Some compounds may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or metabolic disorders.
Potential Therapeutic Applications
Based on structural analogs and known activities of similar compounds, potential therapeutic applications could include:
- Antidepressant Activity : Compounds with tricyclic structures are often explored for their antidepressant properties due to their ability to modulate neurotransmitter levels.
- Anticancer Properties : The unique nitrogen-containing framework may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
While specific case studies on this exact compound may not be available, research on related compounds has shown promising results:
- Study on Tricyclic Antidepressants : Research indicates that tricyclic antidepressants can significantly improve symptoms in patients with major depressive disorder by increasing serotonin and norepinephrine levels in the brain.
- Anticancer Research : A study involving nitrogen-containing heterocycles demonstrated cytotoxicity against various cancer cell lines, suggesting that similar structures might exhibit similar effects.
Data Table of Related Compounds
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-cyclopentyl-1-{7,8,11-triazatricyclo[...]ethan-1-one?
- Methodological Answer : A stepwise approach is advised, inspired by analogous triazatricyclic systems. For example:
Core Cyclization : Use a base like N,N-diisopropylethylamine (DIPEA) to facilitate cyclization under low temperatures (−35°C), as demonstrated in similar azatricyclo syntheses .
Functionalization : Introduce the cyclopentyl group via nucleophilic substitution or coupling reactions.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid byproducts .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions and stereochemistry. Compare computed (DFT) vs. experimental spectra to resolve ambiguities .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to validate the tricyclic framework .
Q. What analytical techniques are suitable for assessing purity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution system (e.g., acetonitrile/water).
- Elemental Analysis : Verify stoichiometric composition (C, H, N).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for cyclization efficiency.
- Kinetic Studies : Use in-situ IR or NMR to identify rate-limiting steps and adjust reaction time/temperature .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- DFT Refinement : Recalculate NMR chemical shifts with solvent effects (e.g., PCM model) and higher basis sets (e.g., B3LYP/6-311+G(d,p)).
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex regions (e.g., overlapping cyclopentyl signals) .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
